
2,7-Naphthalenedisulfonic acid, 4-amino-3-((5-((5-chloro-6-methyl-2-(methylsulfonyl)-4-pyrimidinyl)amino)-2-sulfophenyl)azo)-6-((2,5-disulfophenyl)azo)-5-hydroxy-, potassium sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Naphthalenedisulfonic acid, 4-amino-3-((5-((5-chloro-6-methyl-2-(methylsulfonyl)-4-pyrimidinyl)amino)-2-sulfophenyl)azo)-6-((2,5-disulfophenyl)azo)-5-hydroxy-, potassium sodium salt is a complex organic compound that belongs to the class of azo dyes. These compounds are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used in various industrial applications, including dyeing and printing textiles, as well as in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 4-amino-3-((5-((5-chloro-6-methyl-2-(methylsulfonyl)-4-pyrimidinyl)amino)-2-sulfophenyl)azo)-6-((2,5-disulfophenyl)azo)-5-hydroxy-, potassium sodium salt typically involves multiple steps:
Diazotization: The process begins with the diazotization of an aromatic amine, such as 4-amino-2,7-naphthalenedisulfonic acid, in the presence of nitrous acid.
Coupling Reaction: The diazonium salt formed is then coupled with another aromatic compound, such as 5-chloro-6-methyl-2-(methylsulfonyl)-4-pyrimidinylamine, under alkaline conditions to form the azo compound.
Sulfonation: The resulting azo compound undergoes sulfonation to introduce sulfonic acid groups, enhancing its solubility in water.
Neutralization: Finally, the compound is neutralized with potassium and sodium salts to form the potassium sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often isolated by filtration, washed, and dried before being packaged for use.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: The azo groups can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Chlorine, nitric acid.
Major Products
Oxidation: Formation of quinones or nitroso compounds.
Reduction: Formation of aromatic amines.
Substitution: Introduction of halogen or nitro groups on the aromatic rings.
科学的研究の応用
Chemistry
Dye Chemistry: Used as a model compound to study the properties and behavior of azo dyes.
Analytical Chemistry: Employed in colorimetric assays to detect the presence of various analytes.
Biology
Histology: Used as a staining agent to visualize cellular components under a microscope.
Biochemistry: Investigated for its interactions with proteins and nucleic acids.
Medicine
Pharmacology: Studied for its potential therapeutic effects and interactions with biological targets.
Industry
Textile Industry: Utilized in the dyeing and printing of fabrics.
Paper Industry: Used to color paper products.
作用機序
The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The azo groups can undergo reduction to form aromatic amines, which can then interact with proteins, nucleic acids, and other biomolecules. The sulfonic acid groups enhance the compound’s solubility in water, facilitating its use in aqueous environments.
類似化合物との比較
Similar Compounds
- 2,7-Naphthalenedisulfonic acid, 4-amino-3-((5-((5-chloro-6-methyl-2-(methylsulfonyl)-4-pyrimidinyl)amino)-2-sulfophenyl)azo)-5-hydroxy-, potassium sodium salt
- 2,7-Naphthalenedisulfonic acid, 4-amino-3-((5-((5-chloro-6-methyl-2-(methylsulfonyl)-4-pyrimidinyl)amino)-2-sulfophenyl)azo)-6-hydroxy-, potassium sodium salt
Uniqueness
This compound is unique due to the presence of multiple azo groups and sulfonic acid groups, which confer distinct chemical and physical properties. The combination of these functional groups allows for a wide range of applications in various fields.
特性
CAS番号 |
72828-72-9 |
|---|---|
分子式 |
C28H18ClK3N8Na2O18S6 |
分子量 |
1145.6 g/mol |
IUPAC名 |
tripotassium;disodium;4-amino-3-[[5-[(5-chloro-6-methyl-2-methylsulfonylpyrimidin-4-yl)amino]-2-sulfonatophenyl]diazenyl]-6-[(2,5-disulfonatophenyl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C28H23ClN8O18S6.3K.2Na/c1-11-22(29)27(33-28(31-11)56(2,39)40)32-13-3-5-17(58(44,45)46)15(9-13)34-36-24-19(60(50,51)52)7-12-8-20(61(53,54)55)25(26(38)21(12)23(24)30)37-35-16-10-14(57(41,42)43)4-6-18(16)59(47,48)49;;;;;/h3-10,38H,30H2,1-2H3,(H,31,32,33)(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55);;;;;/q;5*+1/p-5 |
InChIキー |
XMVCJSZZYPGFCK-UHFFFAOYSA-I |
正規SMILES |
CC1=C(C(=NC(=N1)S(=O)(=O)C)NC2=CC(=C(C=C2)S(=O)(=O)[O-])N=NC3=C(C=C4C=C(C(=C(C4=C3N)O)N=NC5=C(C=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Na+].[Na+].[K+].[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


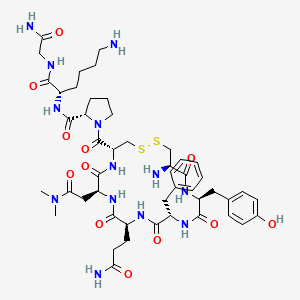
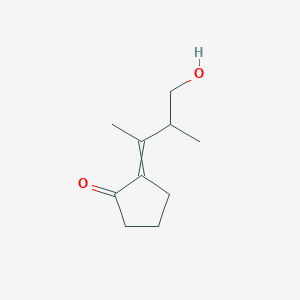
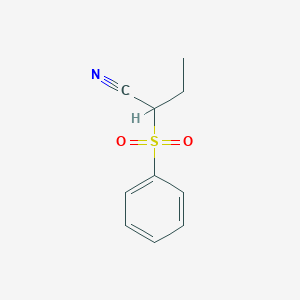

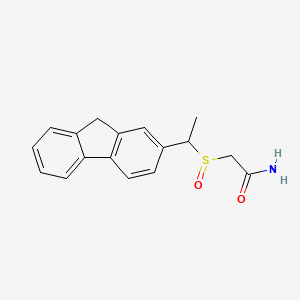
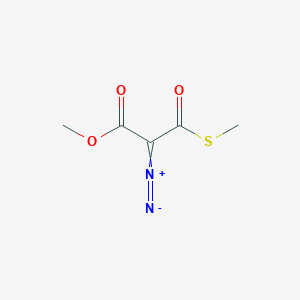
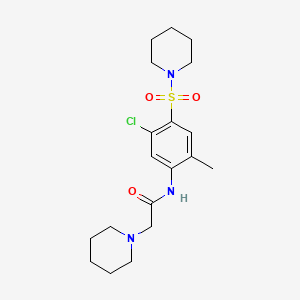

![ethyl 4-[(N-methyl-C-phenylcarbonimidoyl)amino]benzoate](/img/structure/B14462029.png)
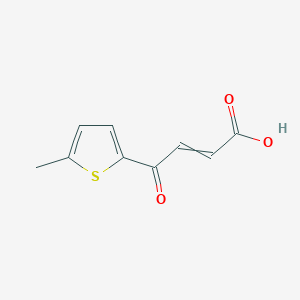


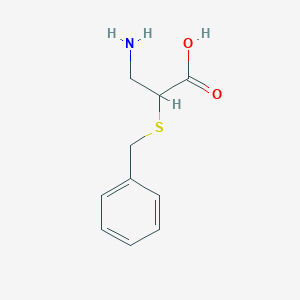
![2-Cyanobicyclo[2.2.2]octa-5,7-dien-2-yl acetate](/img/structure/B14462054.png)
